molecular formula C21H17ClN4O4S B2937379 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941931-38-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2937379
CAS RN: 941931-38-0
M. Wt: 456.9
InChI Key: RLUSZEZPIVDYST-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized via Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, particularly those containing heterocyclic structures .

Scientific Research Applications

Synthesis and Structural Analysis

The research on compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves their synthesis and detailed structural elucidation. For instance, studies on novel pyrazole derivatives, like the work by Naveen et al., reveal the processes involved in synthesizing these compounds, characterizing them through spectral analysis (NMR, mass spectrometry), and confirming their structures via single-crystal X-ray diffraction. These studies provide insights into the molecular configurations, crystal systems, and intermolecular interactions present in such compounds, contributing to a deeper understanding of their chemical behavior and potential applications in material science or as pharmacophores (S. Naveen, K. Kumara, A. D. Kumar, K. Kumar, N. K. Lokanath, 2018).

Bioactivity and Potential Applications

The compound's analogs have been explored for various bioactivities, including their potential as antitumor, antibacterial, and antifungal agents. For example, Gomha et al. synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating promising anti-tumor activities against hepatocellular carcinoma cell lines. Such research highlights the potential therapeutic applications of these compounds in treating cancer and infectious diseases (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Future Directions

Given the anticancer activity of related compounds, this compound could potentially be further studied for its anticancer properties. These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S/c22-13-2-1-3-14(7-13)26-19(15-9-31-10-16(15)25-26)24-21(28)20(27)23-8-12-4-5-17-18(6-12)30-11-29-17/h1-7H,8-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUSZEZPIVDYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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